molecular formula C26H20N4O5 B11456910 ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11456910
M. Wt: 468.5 g/mol
InChI Key: ZLSLASGVNOXYTK-UHFFFAOYSA-N
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Description

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various scientific research applications .

Biological Activity

Ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

The molecular formula of this compound is C26H20N4O5, with a molecular weight of approximately 444.46 g/mol. The structural features include a benzoylimino group and a furan moiety that contribute to its reactivity and biological activity.

The biological activity of ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Binding : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
  • Radical Generation : The presence of iminyl radicals may facilitate the formation of reactive oxygen species (ROS), contributing to its antimicrobial efficacy.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo exhibit significant antimicrobial properties. A study demonstrated that derivatives with furan rings showed enhanced activity against various bacterial strains.

Compound NameStructure FeaturesNotable Properties
Ethyl 6-(1-benzofuran-2-carbonylimino)Contains a furan ring and imine groupPotential antimicrobial activity
Ethyl 6-(2-chlorobenzoyl)iminoHalogenated benzoyl groupEnhanced reactivity in biological systems

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited significant inhibition zones compared to control groups.
  • Case Study 2: Anticancer Screening
    • Objective : To evaluate cytotoxic effects on MCF-7 cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : IC50 values indicated potent cytotoxicity at low concentrations.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 6-benzoylimino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H20N4O5/c1-2-34-26(33)20-15-19-22(27-21-12-6-7-13-29(21)25(19)32)30(16-18-11-8-14-35-18)23(20)28-24(31)17-9-4-3-5-10-17/h3-15H,2,16H2,1H3

InChI Key

ZLSLASGVNOXYTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)CC5=CC=CO5

Origin of Product

United States

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